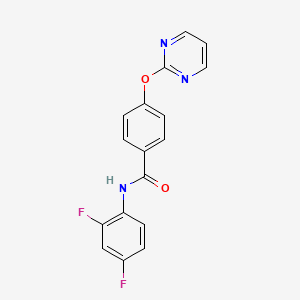

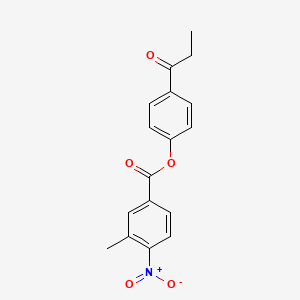

![molecular formula C16H21N5O3 B5506109 methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)

methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazine compounds involves reactions under specific conditions to yield the desired products. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates a method to create pseudopeptidic triazines, showcasing the versatility in triazine synthesis (Sañudo et al., 2006). Another study presents the crystal structures of related triazenes, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, revealing insights into their molecular conformations (Little et al., 2008).

Molecular Structure Analysis

The molecular structure of triazine derivatives, such as those mentioned in the synthesis analysis, is characterized by X-ray diffraction. This technique provides detailed information on the molecular geometry, confirming the tautomer and molecular orientation crucial for understanding the compound's reactivity and interactions (Little et al., 2008).

Chemical Reactions and Properties

Triazine compounds undergo various chemical reactions, forming new derivatives with significant properties. The reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate demonstrates the synthesis of fused pyranones, highlighting the compound's reactivity and potential for creating novel heterocyclic systems (Ornik et al., 1990).

Physical Properties Analysis

The physical properties of methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate and related compounds, such as solubility, melting point, and crystalline structure, are determined through experimental studies. The crystallographic analysis provides insights into the compound's stability and physical characteristics, essential for handling and application in various fields (Little et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and conditions, play a crucial role in the compound's applications. Studies on the synthesis and transformations of methyl 2-benzoylamino-3-dimethylaminopropenoate into heterocyclic systems shed light on the chemical versatility and potential uses of triazine derivatives (Ornik et al., 1990).

Applications De Recherche Scientifique

Electrochemical Studies

Research has explored the electroreduction behaviors of s-triazine derivatives, including compounds similar to methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate, on mercury electrodes. Studies have shown that in acidic conditions, these compounds undergo electron transfer processes and chemical reactions leading to the cleavage of specific groups. This research provides insights into the electrochemical properties and reactivity of s-triazine derivatives, which could be relevant for applications in environmental remediation or as part of electrochemical sensors (Ortiz et al., 2001).

Degradation and Environmental Impact

Studies on the degradation of atrazine, a structurally related compound, by ozone and OH radicals during water treatment processes have identified main degradation products. This research is crucial for understanding the environmental fate of such compounds and developing effective water treatment strategies to mitigate their impact. Understanding the degradation pathways can also aid in assessing the persistence and toxicity of triazine herbicides in aquatic environments (Acero et al., 2000).

Photolytic and Photocatalytic Decomposition

The photolytic and photocatalytic decomposition of atrazine in the presence of polyoxometalates (POMs) has been investigated, showing that POMs can significantly enhance the degradation of such compounds under UV light. This approach could offer a promising method for the removal of hazardous pesticides from water, contributing to the development of more effective and environmentally friendly water purification technologies (Hiskia et al., 2001).

Soil pH and Herbicide Disappearance

The effect of soil pH on the disappearance of atrazine and similar triazine herbicides has been explored, revealing that degradation and persistence in soil can vary significantly with pH levels. Such studies are essential for agricultural practices, helping to optimize herbicide use and minimize environmental contamination. By understanding how soil conditions affect herbicide fate, more sustainable farming practices can be developed (Best & Weber, 1974).

Adsorption in Soils

Research into the adsorption behaviors of triazine herbicides in different soils has shown variations in how these compounds interact with soil components. This knowledge is vital for predicting the mobility and bioavailability of such herbicides in the environment, which in turn affects their ecological risk assessment and management strategies (Barriuso et al., 1992).

Propriétés

IUPAC Name |

methyl 4-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-5-17-14-19-15(18-10(2)3)21-16(20-14)24-12-8-6-11(7-9-12)13(22)23-4/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDWREKEORETJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

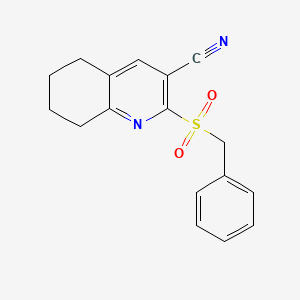

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

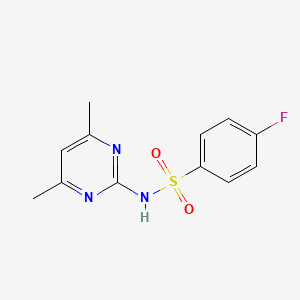

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

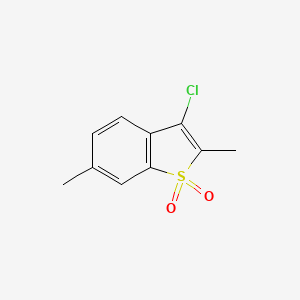

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)

![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)

![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

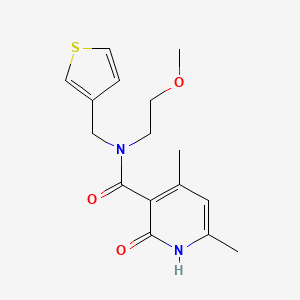

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)